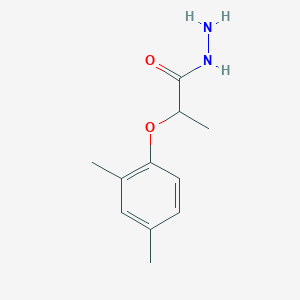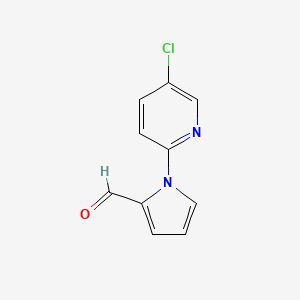
(5-Ethylpyridin-2-yl)methanol
Descripción general
Descripción
(5-Ethylpyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by a pyridine ring substituted with an ethyl group at the fifth position and a hydroxymethyl group at the second position. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (5-Ethylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the same basic reaction as in the laboratory but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (5-Ethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform at 50°C for 120 hours.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Various electrophiles in the presence of a catalyst such as aluminum chloride.
Major Products Formed:
Aplicaciones Científicas De Investigación
(5-Ethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Ethylpyridin-2-yl)methanol depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that can influence enzyme activity and other biochemical processes. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
- (5-Methoxypyridin-3-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
- (2-Chloro-6-methylpyridin-4-yl)methanol
Comparison: (5-Ethylpyridin-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds. For example, the ethyl group increases the compound’s hydrophobicity, while the hydroxymethyl group enhances its ability to form hydrogen bonds .
Propiedades
IUPAC Name |
(5-ethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQOUKPZWQBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227615 | |
| Record name | 2-Pyridinemethanol, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-61-6 | |
| Record name | 5-Ethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinemethanol, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)










![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)
